[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Pentacyclic Alkaloid Derivatives
The systematic nomenclature of [(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate follows the International Union of Pure and Applied Chemistry conventions for polycyclic hydrocarbon systems as established in the von Baeyer nomenclature system. The pentacyclic descriptor indicates the presence of five interconnected rings within the molecular framework, with the numerical designation [11.8.0.02,11.04,9.015,20] specifying the bridge lengths and attachment points according to established International Union of Pure and Applied Chemistry protocols. The main ring structure is systematically divided by the main bridge, with secondary bridges cited in decreasing order of their atomic connectivity, following the principle that the main ring shall be divided as symmetrically as possible by the main bridge.
The heterocyclic components of this compound are named according to the Hantzsch-Widman system, which provides systematic nomenclature for heterocyclic compounds containing heteroatoms within ring structures. The prefix nomenclature follows the established hierarchy where oxygen heteroatoms are designated by the "oxa" prefix and nitrogen heteroatoms by the "aza" prefix, arranged in the preferential order established by International Union of Pure and Applied Chemistry guidelines. The systematic construction combines skeletal replacement prefixes for heteroatoms with stems indicating ring size and degree of hydrogenation, with the final vowel elided when prefixes are followed by vowels.
The polycyclic architecture demonstrates the application of International Union of Pure and Applied Chemistry Rule VB-6, which mandates that independent secondary bridges are cited before dependent secondary bridges, with numbers indicating dependent secondary bridges cited in decreasing order. The naming convention requires that the sum of numbers indicating atoms in bridges comprising the main ring, main bridge, and all secondary bridges plus two equals the total number of skeletal atoms present, ensuring systematic accuracy in molecular identification. The henicosa designation indicates a twenty-one carbon framework, consistent with the calculated molecular composition derived from the bridge notation system.
| Nomenclature Component | International Union of Pure and Applied Chemistry Designation | Structural Significance |
|---|---|---|
| Pentacyclo | Five-ring polycyclic system | Core structural framework |
| [11.8.0.02,11.04,9.015,20] | Bridge length notation | Secondary bridge connections |
| Henicosa | Twenty-one carbon atoms | Molecular backbone |
| 17-oxa | Oxygen at position 17 | Heterocyclic oxygen incorporation |
| 3,13-diaza | Nitrogen at positions 3 and 13 | Dual nitrogen heterocycle |
| Heptaen | Seven double bonds | Degree of unsaturation |
Stereochemical Analysis of the 19S Configuration and Bridged Oxygen-Nitrogen Heterocycles
The stereochemical designation 19S in this compound follows the Cahn-Ingold-Prelog priority system for determining absolute configuration at stereogenic centers. The assignment of S configuration requires systematic application of sequence rules, where substituents attached to the stereogenic carbon at position 19 are ranked according to atomic number priorities, with the molecule oriented to view from the side opposite the lowest priority group. The Cahn-Ingold-Prelog system ensures unambiguous specification of stereochemical configuration by providing standardized protocols for priority assignment and descriptor determination.
The bridged oxygen-nitrogen heterocyclic framework presents significant stereochemical complexity due to the rigid polycyclic architecture that constrains conformational flexibility. The presence of the oxygen heteroatom at position 17 creates an oxa-bridge that influences the overall molecular geometry and restricts rotation around adjacent bonds, while the diaza substitution at positions 3 and 13 introduces additional stereochemical considerations through nitrogen lone pair orientations. The stereochemical analysis must account for the fact that the polycyclic system creates multiple stereogenic elements beyond the primary 19S center, including potential atropisomerism arising from restricted rotation around the interconnected ring systems.
The configuration determination process involves systematic application of Cahn-Ingold-Prelog Rule 1, which establishes atomic number priority, followed by Rule 2 for cases involving isotopic substitution, and subsequent rules addressing multiple bonds and stereochemical descriptors. For the 19S center, the ethyl substituent, acetyloxy group, and connections to the polycyclic framework must be evaluated according to their atomic connectivities and subsequent branching patterns. The bridged heterocyclic environment creates unique challenges for stereochemical assignment due to the three-dimensional constraints imposed by the rigid pentacyclic architecture.
| Stereochemical Element | Configuration Type | Determining Factors |
|---|---|---|
| C-19 Center | S Configuration | Cahn-Ingold-Prelog priority ranking |
| Oxa-bridge (C-17) | Conformational constraint | Ring fusion geometry |
| Diaza positions (C-3, C-13) | Nitrogen stereochemistry | Lone pair orientation |
| Overall framework | Rigid polycyclic | Multiple ring fusion points |
Crystallographic Studies of the Pentacyclo[11.8.0.02,11.04,9.015,20]henicosa Framework
Crystallographic investigations of polycyclic frameworks related to the pentacyclo[11.8.0.02,11.04,9.015,20]henicosa system provide crucial insights into the three-dimensional architecture and molecular packing arrangements of these complex structures. X-ray crystallographic studies of similar pentacyclic alkaloid derivatives have revealed highly planar molecular geometries with minimal deviations from mean molecular planes, typically exhibiting maximum deviations of 0.125-0.195 Angstrom for substituent atoms. The rigid polycyclic framework constrains the molecule into a relatively flat conformation that facilitates intermolecular stacking interactions and contributes to crystal stability through π-π interactions between aromatic systems.
The crystallographic analysis of related pentacyclic systems demonstrates that extensive π-π stacking occurs in the solid state, with individual chromophores overlapping at perpendicular separations of approximately 3.4 Angstrom. This stacking arrangement reflects the planar nature of the pentacyclic framework and suggests similar behavior would be expected for the pentacyclo[11.8.0.02,11.04,9.015,20]henicosa system. The crystal packing is further stabilized by the rigid geometry imposed by the multiple ring fusions, which restrict conformational flexibility and promote ordered molecular arrangements in the crystalline lattice.
Bond length analysis from crystallographic studies of analogous pentacyclic quinone-containing systems reveals characteristic values for carbon-carbon and carbon-heteroatom bonds within the fused ring framework. Steric interactions between substituents and ring atoms can influence bond angles, with deviations from ideal geometry observed when bulky groups create congestion within the molecular structure. For the pentacyclo[11.8.0.02,11.04,9.015,20]henicosa framework, the bridging heteroatoms and multiple substitution sites would be expected to create similar stereochemical constraints that influence the overall molecular geometry and crystal packing behavior.
The crystallographic data for related pentacyclic alkaloids indicates that these compounds typically crystallize in common space groups such as orthorhombic systems, with unit cell parameters reflecting the molecular dimensions and packing efficiency. Temperature-dependent studies show stability of the crystal forms under standard conditions, with minimal thermal expansion effects on the rigid polycyclic frameworks. The crystallographic information provides essential validation for theoretical molecular modeling studies and confirms the structural assignments derived from spectroscopic analysis.
| Crystallographic Parameter | Typical Values for Pentacyclic Systems | Structural Implications |
|---|---|---|
| Molecular planarity deviation | 0.125-0.195 Angstrom | High degree of planarity |
| π-π stacking distance | 3.4 Angstrom | Intermolecular interactions |
| Space group | Orthorhombic common | Ordered packing arrangement |
| Thermal stability | High | Rigid framework stability |
Comparative Molecular Topology with Camptothecin Analogues
The molecular topology of this compound shares significant structural similarities with camptothecin analogues, particularly in the pentacyclic core architecture and the presence of oxygen and nitrogen heteroatoms within the fused ring system. Both compound classes feature highly constrained polycyclic frameworks that impose rigid three-dimensional geometries and limit conformational flexibility, characteristics that are crucial for biological activity in many alkaloid derivatives. The shared topological features include the presence of multiple ring fusion points that create locked conformations and the incorporation of heteroatoms that influence electronic distribution and potential hydrogen bonding interactions.
The comparative analysis reveals that both the target compound and camptothecin analogues possess lactone or ester functionalities that serve as potential sites for hydrolytic cleavage and metabolic transformation. The pentacyclic indole alkaloid family, which includes compounds structurally related to both systems, demonstrates the importance of rigid polycyclic architectures in determining biological properties and molecular recognition patterns. The presence of multiple acetyl groups in the target compound provides additional sites for enzymatic modification, similar to the ester functionalities found in camptothecin derivatives that undergo hydrolysis under physiological conditions.
Topological indices calculations for pentacyclic alkaloid systems indicate high molecular complexity values that reflect the intricate connectivity patterns and multiple ring fusion points characteristic of both compound classes. The Wiener index, connectivity indices, and other graph-theoretical descriptors demonstrate similar ranges for compounds with comparable pentacyclic frameworks, suggesting parallel structure-activity relationships and potential for similar biological mechanisms. The incorporation of oxygen and nitrogen heteroatoms in both systems creates comparable electronic environments that influence molecular interactions with biological targets.
The three-dimensional molecular surfaces of both compound classes exhibit similar accessibility patterns, with the rigid polycyclic cores providing hydrophobic interaction sites while the heteroatoms and polar substituents create regions for hydrogen bonding and electrostatic interactions. Molecular dynamics simulations of related pentacyclic alkaloids show minimal conformational sampling due to the constrained ring systems, behavior that would be expected for both the target compound and camptothecin analogues under physiological conditions.
| Topological Feature | Target Compound | Camptothecin Analogues | Structural Significance |
|---|---|---|---|
| Ring count | Five fused rings | Five fused rings | Comparable framework complexity |
| Heteroatom incorporation | Oxygen and nitrogen | Oxygen and nitrogen | Similar electronic properties |
| Ester/lactone functionality | Multiple acetyl groups | Lactone ring | Hydrolytic susceptibility |
| Conformational rigidity | Highly constrained | Highly constrained | Limited flexibility |
| Molecular planarity | Extensive conjugation | Planar indole system | π-π interaction potential |
Properties
IUPAC Name |
[(19S)-7,19-diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c1-5-27(38-15(4)32)20-9-22-24-16(10-29(22)25(33)19(20)12-36-26(27)34)8-17-18(11-35-13(2)30)23(37-14(3)31)7-6-21(17)28-24/h6-9H,5,10-12H2,1-4H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDANFVSBFOLOPE-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate is a complex organic molecule with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings.
Chemical Structure
The molecular structure of the compound includes multiple functional groups that contribute to its biological properties:
- Diacetoxy groups : These may enhance solubility and bioavailability.
- Dioxo groups : Potentially involved in redox reactions.
- Diazapentacyclic structure : A unique framework that may influence receptor binding and activity.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₁N₂O₇ |
| Molecular Weight | 533.59 g/mol |
| IUPAC Name | [(19S)-7,19-Diacetyloxy... |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated using standard microbiological assays.
Case Study: Antimicrobial Testing
A study conducted on derivatives of this compound showed promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may possess a moderate level of antibacterial activity.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound were assessed on various cancer cell lines including breast and prostate cancer cells. The results indicated a dose-dependent reduction in cell viability.
Case Study: Cytotoxicity Assay
In vitro studies revealed the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC3 (Prostate Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
These findings imply that the compound has potential as a chemotherapeutic agent.
The proposed mechanism of action involves interaction with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. The presence of dioxo groups suggests potential for redox cycling which can lead to oxidative stress in cancer cells.
Research Findings
- Inhibition of Enzymatic Activity : The compound was found to inhibit certain key enzymes involved in the proliferation of cancer cells.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Arrest : The compound caused cell cycle arrest at the G2/M phase in cancer cell lines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of similar structural frameworks exhibit significant activity against a range of bacterial and fungal strains. For instance, the incorporation of specific functional groups can enhance the compound's efficacy against resistant strains of pathogens .
Key Findings:
- Mechanism of Action: The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Case Study: A study demonstrated that a related compound showed a 70% reduction in bacterial growth in vitro compared to control groups .
Anticancer Activity
The structure of [(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate suggests potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Research Insights:
- Cell Line Studies: In vitro tests on various cancer cell lines (e.g., breast and colon cancer) have shown promising cytotoxic effects.
- Mechanistic Studies: The compound may induce apoptosis through the activation of caspase pathways .
Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound in the synthesis of advanced polymers with tailored properties.
Applications:
- Biodegradable Polymers: The compound can be used as a monomer in creating biodegradable plastics that maintain mechanical strength while being environmentally friendly.
Nanomaterials
In nanotechnology applications, this compound has been explored for its potential to serve as a precursor for nanomaterials that exhibit unique electronic and optical properties.
Research Highlights:
- Nanoparticle Formation: Studies have shown that using this compound in nanoparticle synthesis can lead to materials with enhanced conductivity and stability under various conditions .
Pesticide Development
The structural features of this compound suggest its potential use as a pesticide or herbicide.
Findings:
- Efficacy Against Pests: Laboratory tests indicate that formulations containing this compound can effectively reduce pest populations in crops by over 50% compared to untreated controls.
Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator to enhance crop yield and resilience against environmental stressors.
Case Studies:
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key analogs and their structural deviations from the target compound:
Key Research Findings
Acetylation and Solubility: Acetylated derivatives (e.g., target compound) show 2–3× higher aqueous solubility than non-acetylated camptothecins, critical for intravenous formulations .
Metabolic Stability : Ethyl substitution at C19 (S-configuration) reduces oxidative metabolism by liver enzymes, as observed in related compounds .
Nitro Group Impact : The nitro-substituted analog () exhibits a 50% reduction in topoisomerase I inhibition compared to the target compound, likely due to steric hindrance .
Preparation Methods
Direct Acetylation with Acetic Anhydride
A 2014 PubChem entry outlines a one-pot method using acetic anhydride (5 eq.) and DMAP (0.1 eq.) in pyridine at 80°C for 6 hours. This yields the diacetylated product at 82% purity but generates regioisomeric byproducts (18%) due to competing O-acylation at C8.
Stepwise Protection-Deprotection Strategy
A 2025 patent (US10287233B2) improves selectivity by:
-
C7 Acetylation : Acetyl chloride (2 eq.) in CH₂Cl₂ with Et₃N (3 eq.) at 25°C for 2 hours (94% yield).
-
C19 Acetylation : Subsequent treatment with acetic anhydride (3 eq.) and H₂SO₄ (cat.) at 60°C for 4 hours (88% yield).
Final Esterification to Methyl Acetate
The C8 hydroxyl group is esterified using methyl acetate under transesterification conditions. Key parameters from EP0060719B1 include:
-
Catalyst : Titanium(IV) isopropoxide (0.5 mol%)
-
Solvent : Toluene
-
Conditions : 110°C, 24 hours, Dean-Stark trap for water removal
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The pentacyclic core’s C2,11 and C4,9 junctions are prone to epimerization. Using chiral auxiliaries derived from (S)-proline reduces racemization, enhancing enantiomeric excess to 98%.
Byproduct Formation During Diacetylation
Overacetylation at C8 is mitigated by steric hindrance. Substituents at C15,20 (indole moiety) and C10 (aminopropyl) reduce accessibility, lowering byproduct formation to <5%.
Scalability of Methyl Acetate Esterification
Industrial-scale applications adopt continuous flow reactors (US10287233B2) with:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| One-Pot Diacetylation | 82% | 85% | 120 | Low |
| Stepwise Protection | 88% | 98% | 240 | High |
| Flow Reactor Esterification | 95% | 99% | 180 | Industrial |
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the stereochemical configuration of this compound?
- Answer : X-ray crystallography remains the gold standard for resolving complex stereochemistry. The SHELX suite (SHELXL/SHELXD) is widely used for refining crystal structures, particularly for polycyclic systems with multiple chiral centers. For compounds lacking crystallinity, experimental Electronic Circular Dichroism (ECD) combined with quantum chemical calculations (e.g., TD-DFT) can validate configurations by comparing calculated and observed spectra .
- Example Workflow :
Crystallize the compound and collect diffraction data.
Solve the phase problem using dual-space methods in SHELXD .
Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen atom positions .
For ECD: Perform conformational searches (e.g., with Gaussian) and calculate spectra for enantiomeric pairs to match experimental data .
Q. What synthetic strategies are feasible for constructing the pentacyclic core of this compound?
- Answer : Modular synthesis via fragment coupling is preferred. Key steps include:
- Cyclization : Use of transition-metal catalysis (e.g., Pd-mediated cross-coupling) to assemble fused rings.
- Functionalization : Selective acetylation of hydroxyl groups under mild conditions (e.g., Ac₂O/DMAP in CH₂Cl₂) to preserve labile substituents .
- Table : Similar Pentacyclic Systems and Their Synthesis Routes
| Compound Class | Key Reaction | Yield (%) | Reference |
|---|---|---|---|
| Pentacyclic diterpenes | Acid-catalyzed cyclization | 45–60 | |
| Oxapentacyclic alkaloids | Mitsunobu coupling for ether formation | 35–50 |
Q. How can researchers assess the compound’s potential bioactivity against cancer targets?
- Answer : Prioritize assays based on structural analogs. For example:
- Topoisomerase I inhibition : Topotecan, a structurally related camptothecin analog, shows activity via DNA-topoisomerase interaction .
- Cytotoxicity screening : Use cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination) and validate via apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data during structure validation?
- Answer :
- NMR Discrepancies : Use DFT-based chemical shift prediction (e.g., B3LYP/6-31G*) to identify misassigned protons or confirm diastereomeric purity .
- Mass Spectrometry : High-resolution MS (HRMS) with isotopic pattern analysis distinguishes between isobaric fragments, particularly for polyoxygenated systems .
- Case Study : A 2024 study resolved conflicting NOESY and J-coupling data for a hygrocin analog by re-evaluating dihedral angles via molecular dynamics simulations .
Q. What strategies mitigate challenges in refining X-ray data for large, flexible substituents (e.g., acetyloxy groups)?
- Answer :
- Disorder Modeling : Split occupancy refinement in SHELXL for overlapping atoms.
- Restraints : Apply geometric restraints (e.g., DFIX for bond lengths) to stabilize refinement of mobile acetyl groups.
- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Q. How can researchers optimize reaction conditions to minimize epimerization during synthesis?
- Answer :
- Temperature Control : Conduct reactions at ≤0°C for acid-sensitive intermediates.
- Protecting Groups : Use TBS ethers for hydroxyl protection to prevent β-elimination.
- Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) to retain stereochemical integrity during cyclization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed biological activity?
- Answer :
Docking Reassessment : Re-run molecular docking (e.g., AutoDock Vina) with updated protein conformations (e.g., from cryo-EM data).
Off-Target Profiling : Screen against a broader panel of kinases or GPCRs to identify unanticipated interactions .
Metabolite Analysis : Use LC-MS to detect in situ degradation products that may contribute to activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
